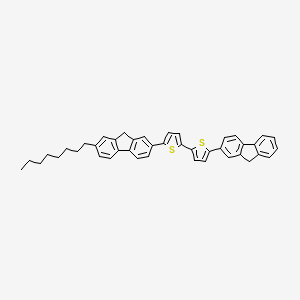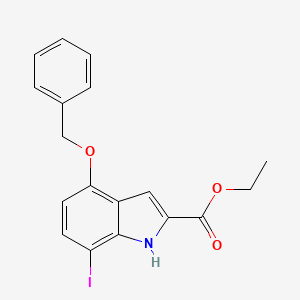
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and an iodine atom attached to the indole core.
Preparation Methods
The synthesis of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyindole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the ester group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving indole derivatives, which are known to exhibit various biological activities.
Medicine: Research into indole derivatives often focuses on their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the iodine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate can be compared to other indole derivatives, such as:
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.
7-Iodo-1H-indole-2-carboxylic acid: Lacks the ethyl ester and benzyloxy groups, which can affect its solubility and ability to interact with biological targets.
4-(Benzyloxy)-1H-indole-2-carboxylic acid: Lacks the iodine atom and the ethyl ester group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which can be tailored for specific applications in research and industry.
Properties
CAS No. |
922506-90-9 |
|---|---|
Molecular Formula |
C18H16INO3 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
ethyl 7-iodo-4-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H16INO3/c1-2-22-18(21)15-10-13-16(9-8-14(19)17(13)20-15)23-11-12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
InChI Key |
NBNZTMKZDXKJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)I)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


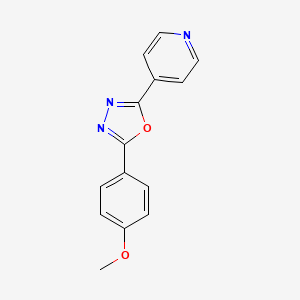
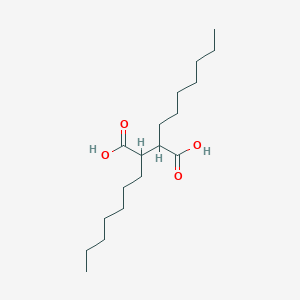
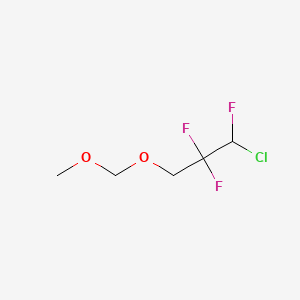
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
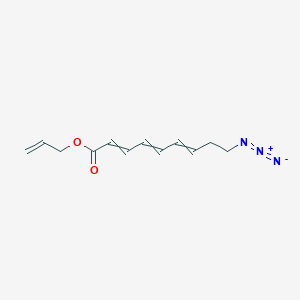

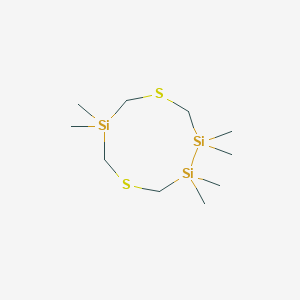
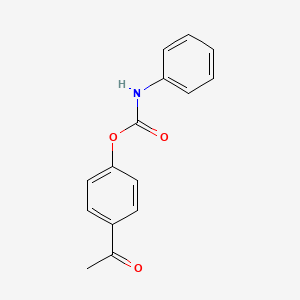

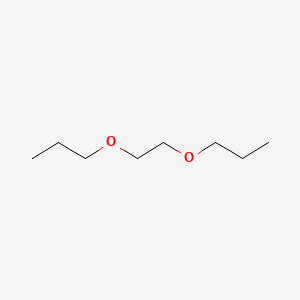
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
